molecular formula C11H14O2 B13774297 trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane

trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane

Cat. No.: B13774297
M. Wt: 178.23 g/mol
InChI Key: APKNHOUYLVBIDO-UHFFFAOYSA-N
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Description

trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane: is an organic compound with the molecular formula C11H14O2. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a phenylmethoxy group attached to the oxirane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methyl-3-[(phenylmethoxy)methyl]propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane can undergo oxidation reactions to form corresponding diols or other oxidized products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like ammonia (NH3), thiols (R-SH), and halides (R-X) are used under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It can also serve as a model compound for investigating the mechanisms of epoxide hydrolases and other related enzymes.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structural features make it a valuable scaffold for designing bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive due to the three-membered ring structure. This compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

  • trans-2-Methyl-3-phenyl-2-propen-1-ol
  • Methyl trans-3-methoxyacrylate
  • (1S,2R)-2-[(phenylmethoxy)methyl]-3-cyclopenten-1-ol

Comparison: trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane is unique due to its oxirane ring and phenylmethoxy group. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its structural features allow for diverse chemical transformations, which are not as readily achievable with other similar compounds .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,2-dimethyl-3-phenylmethoxyoxirane

InChI

InChI=1S/C11H14O2/c1-11(2)10(13-11)12-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

APKNHOUYLVBIDO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)OCC2=CC=CC=C2)C

Origin of Product

United States

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